An In-depth Technical Guide to the Physicochemical Properties of 3-Dodecylpyrrolidine-2,5-dione
An In-depth Technical Guide to the Physicochemical Properties of 3-Dodecylpyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dodecylpyrrolidine-2,5-dione, also known as dodecylsuccinimide, is a derivative of the pyrrolidine-2,5-dione (succinimide) core. The succinimide ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a long, hydrophobic dodecyl chain at the 3-position of the pyrrolidine-2,5-dione ring imparts a significant lipophilic character to the molecule. This structural feature is expected to profoundly influence its physicochemical properties, such as solubility, melting point, and interactions with biological membranes, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Dodecylpyrrolidine-2,5-dione. It is designed to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into its molecular characteristics and providing standardized protocols for its experimental characterization.
Molecular Structure and Identification
The fundamental identity of 3-Dodecylpyrrolidine-2,5-dione is established by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-dodecylpyrrolidine-2,5-dione | [1] |
| Synonyms | Dodecylsuccinimide, 2,5-Pyrrolidinedione, 3-dodecyl- | [1] |
| CAS Number | 5615-84-9 | [1] |
| Molecular Formula | C₁₆H₂₉NO₂ | [1] |
| Molecular Weight | 267.41 g/mol | [1] |
| SMILES | CCCCCCCCCCCCC1CC(=O)NC1=O | [1] |
| InChI | InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h14H,2-13H2,1H3,(H,17,18,19) | [1] |
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a -- b[len=1.0]; b -- c [len=1.0]; c -- d [len=1.0]; d -- e [len=1.0]; e -- f [len=1.0]; f -- g [len=1.0]; g -- h [len=1.0]; h -- i[len=1.0]; i -- j [len=1.0]; j -- k [len=1.0]; k -- l [len=1.0]; l -- m [len=1.0]; m -- n [len=1.0]; n -- o [len=1.0]; o -- p[len=1.0]; p -- q[len=1.0]; q -- r [len=1.0]; r -- n [len=1.0]; p -- s [len=0.7]; r -- t [len=0.7]; q -- u [len=0.7]; }
Figure 1: 2D structure of 3-Dodecylpyrrolidine-2,5-dione.
Physicochemical Properties
| Property | Value/Expected Behavior | Comments |
| Melting Point | Not experimentally determined. Expected to be a low-melting solid. | The long alkyl chain may disrupt crystal lattice packing, leading to a lower melting point compared to unsubstituted succinimide. |
| Boiling Point | Not experimentally determined. Expected to be high due to molecular weight and polar groups. | A related compound, 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione, has a reported boiling point of 212 °C at 0.7 mm Hg, suggesting a high boiling point for the title compound.[2] |
| Solubility | Water: Insoluble (predicted).Organic Solvents: Soluble in nonpolar to moderately polar solvents (e.g., hexane, chloroform, ethyl acetate). Sparingly soluble in highly polar solvents (e.g., methanol, ethanol). | The long dodecyl chain confers significant lipophilicity, dominating its solubility profile. The "like dissolves like" principle suggests good solubility in hydrocarbon and chlorinated solvents. |
| XLogP3 | 5.3 | This computed value indicates a high degree of lipophilicity, suggesting good membrane permeability.[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Dodecylpyrrolidine-2,5-dione. While public databases indicate the existence of spectral data, detailed interpretations are provided below based on the expected chemical environment of the nuclei and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain and the succinimide ring.
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Alkyl Chain: A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (CH₃), a large, broad multiplet between 1.2-1.6 ppm for the methylene groups (-(CH₂)₁₀-) of the dodecyl chain, and a multiplet around 1.8-2.2 ppm for the methylene group adjacent to the succinimide ring.
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Succinimide Ring: A multiplet for the proton at the 3-position (CH), and two diastereotopic protons of the methylene group at the 4-position, which may appear as a complex multiplet. The N-H proton of the imide will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Alkyl Chain: A signal for the terminal methyl carbon around 14 ppm, a series of signals for the methylene carbons between 22-32 ppm, and a signal for the methylene carbon attached to the ring.
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Succinimide Ring: Signals for the two carbonyl carbons (C=O) in the range of 175-180 ppm, a signal for the methine carbon (CH) at the 3-position, and a signal for the methylene carbon (CH₂) at the 4-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imide.
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C-H Stretching: Sharp peaks in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.
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C=O Stretching: Two strong absorption bands characteristic of the imide carbonyl groups, typically observed around 1700 cm⁻¹ and 1770 cm⁻¹. The splitting is due to symmetric and asymmetric stretching modes.
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C-N Stretching: A band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 267. The fragmentation pattern would likely involve the loss of the dodecyl chain and fragmentation of the succinimide ring. PubChem lists a GC-MS entry with a top peak at m/z 112.[1]
Experimental Protocols
For the definitive characterization of 3-Dodecylpyrrolidine-2,5-dione, the following experimental protocols are recommended.
Synthesis of 3-Alkyl-Pyrrolidine-2,5-diones
A general method for the synthesis of 3-alkyl-pyrrolidine-2,5-diones involves the Michael addition of a Grignard reagent to maleimide.
Figure 2: General synthetic workflow for 3-alkyl-pyrrolidine-2,5-diones.
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of maleimide in anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of dodecylmagnesium bromide in THF dropwise via the dropping funnel under a nitrogen atmosphere.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Step-by-Step Protocol:
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Sample Preparation: Ensure the purified 3-Dodecylpyrrolidine-2,5-dione is a fine, dry powder.
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Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Determination of Solubility
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.
Figure 3: Workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol:
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Sample Preparation: Add an excess amount of 3-Dodecylpyrrolidine-2,5-dione to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
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Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample solution by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of 3-Dodecylpyrrolidine-2,5-dione in the saturated sample solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Potential Applications in Drug Development
The unique combination of a polar succinimide head group and a long, lipophilic alkyl tail suggests that 3-Dodecylpyrrolidine-2,5-dione could have interesting applications in drug development. Its amphiphilic character may facilitate interactions with cell membranes, potentially enhancing the cellular uptake of covalently attached drug molecules. Furthermore, the succinimide ring can be a target for modification, allowing for the attachment of various pharmacophores. The dodecyl chain can serve as a lipid anchor, localizing the molecule to lipid bilayers or hydrophobic pockets of proteins. These properties make 3-Dodecylpyrrolidine-2,5-dione an attractive scaffold for the development of novel drug delivery systems, targeted therapies, and probes for studying biological systems.
Conclusion
3-Dodecylpyrrolidine-2,5-dione is a molecule of significant interest due to the combination of the biologically relevant succinimide scaffold and a lipophilic dodecyl chain. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for its synthesis and characterization. While some experimental data remains to be reported in the literature, the information and methodologies presented here offer a solid foundation for researchers to further investigate and utilize this compound in their scientific endeavors. The unique structural features of 3-Dodecylpyrrolidine-2,5-dione hold promise for its application in various areas of chemical biology and drug discovery.
References
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PubChem. 3-Dodecylpyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
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MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
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Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
